Verrucofortina

Descripción general

Descripción

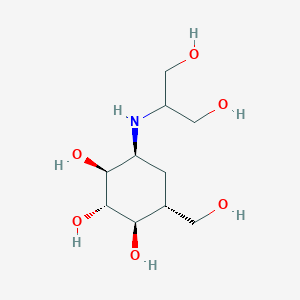

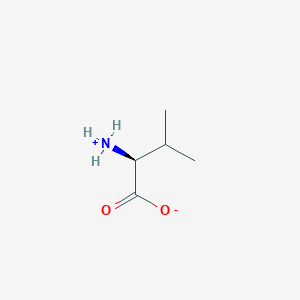

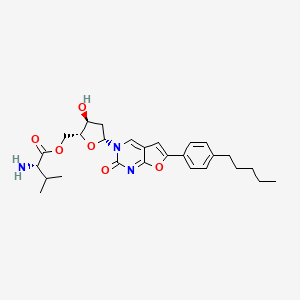

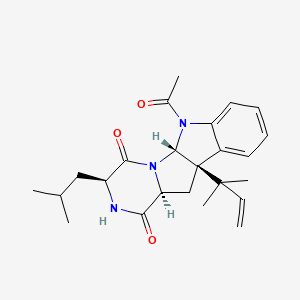

Verrucofortina es un alcaloide derivado del triptófano y la leucina. Es un metabolito mayor aislado del hongo Penicillium verrucosum var. cyclopium. La estructura y la configuración absoluta de la this compound se han establecido mediante una combinación de técnicas espectroscópicas y químicas . Este compuesto no está relacionado con otros metabolitos mayores del organismo, como la verrucosidina, un polipéptido de tipo pirona altamente tóxico .

Aplicaciones Científicas De Investigación

Verrucofortina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:

Química: this compound se utiliza como compuesto modelo para estudiar la reactividad y la síntesis de alcaloides.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.

Mecanismo De Acción

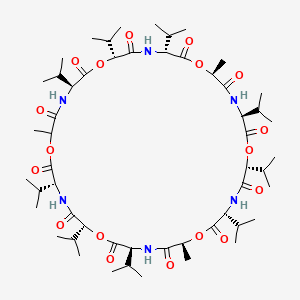

El mecanismo de acción de la verrucofortina implica su interacción con varios objetivos moleculares y vías. Los efectos del compuesto se median principalmente a través de su unión a enzimas y receptores específicos en las células fúngicas, lo que lleva a la interrupción de los procesos celulares y la inhibición del crecimiento fúngico . Los objetivos y vías moleculares exactos aún están bajo investigación, pero los estudios preliminares sugieren que la this compound puede interferir con la síntesis de la pared celular fúngica y la integridad de la membrana .

Compuestos Similares:

Verrucosidina: Un polipéptido de tipo pirona altamente tóxico producido por el mismo hongo.

Normetilverrucosidina: Otro metabolito aislado de Penicillium verrucosum var. cyclopium.

Ciclopenina y Ciclopenol: Metabolitos fúngicos conocidos con características estructurales similares.

Singularidad: this compound es única debido a su estructura específica y su falta de toxicidad en comparación con otros metabolitos como la verrucosidina. Su derivación del triptófano y la leucina también la diferencia de otros metabolitos fúngicos .

Análisis Bioquímico

Biochemical Properties

Verrucofortine plays a significant role in biochemical reactions, particularly as a secondary metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, verrucofortine has been shown to interact with microbial enzymes, influencing their activity. The nature of these interactions often involves binding to specific active sites on the enzymes, thereby modulating their catalytic functions .

Cellular Effects

Verrucofortine affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, verrucofortine can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of verrucofortine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Verrucofortine binds to specific receptors or enzymes, leading to either inhibition or activation of their functions. This binding can result in downstream effects on gene expression, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of verrucofortine change over time. Studies have shown that verrucofortine is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that verrucofortine can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of verrucofortine vary with different dosages in animal models. At lower doses, verrucofortine may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. For instance, studies in mice have shown that verrucofortine does not exhibit apparent toxic effects at doses as high as 160 mg/kg .

Metabolic Pathways

Verrucofortine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The specific enzymes and cofactors that verrucofortine interacts with are crucial for its metabolic functions .

Transport and Distribution

Within cells and tissues, verrucofortine is transported and distributed through specific transporters or binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of verrucofortine are essential for its biological activity .

Subcellular Localization

Verrucofortine’s subcellular localization is directed by targeting signals or post-translational modifications. These mechanisms ensure that verrucofortine reaches specific compartments or organelles where it can exert its effects. The activity and function of verrucofortine are closely linked to its subcellular localization .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Verrucofortina se aísla típicamente del hongo Penicillium verrucosum var. cyclopium. El proceso de aislamiento implica el cultivo del hongo y luego la extracción del compuesto utilizando varias técnicas cromatográficas . La determinación de la estructura se logra mediante métodos espectroscópicos como la espectroscopia ultravioleta, infrarroja, de espectrometría de masas y de resonancia magnética nuclear .

Métodos de Producción Industrial: Actualmente, no existen métodos de producción industrial a gran escala para la this compound. El compuesto se obtiene principalmente mediante la extracción a escala de laboratorio de cultivos fúngicos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Verrucofortina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar la this compound.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para reacciones de reducción.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Verrucosidin: A highly toxic pyrone-type polyketide produced by the same fungus.

Normethylverrucosidin: Another metabolite isolated from Penicillium verrucosum var. cyclopium.

Cyclopenin and Cyclopenol: Known fungal metabolites with similar structural features.

Uniqueness: Verrucofortine is unique due to its specific structure and lack of toxicity compared to other metabolites like verrucosidin. Its derivation from tryptophan and leucine also sets it apart from other fungal metabolites .

Propiedades

IUPAC Name |

(1R,4S,7S,9R)-16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-7-23(5,6)24-13-19-20(29)25-17(12-14(2)3)21(30)27(19)22(24)26(15(4)28)18-11-9-8-10-16(18)24/h7-11,14,17,19,22H,1,12-13H2,2-6H3,(H,25,29)/t17-,19-,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRZKNPRSPWNNW-UNBWHIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921171 | |

| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113706-21-1 | |

| Record name | Verrucofortine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113706211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

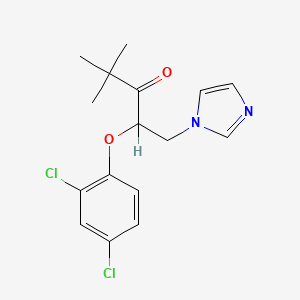

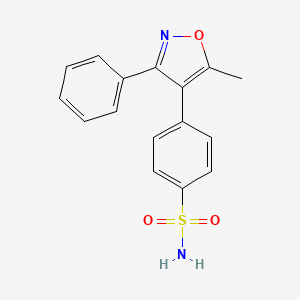

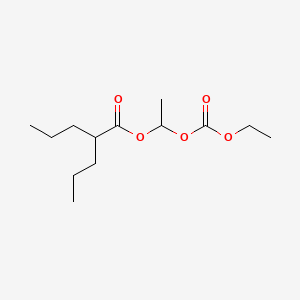

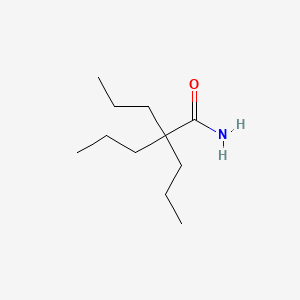

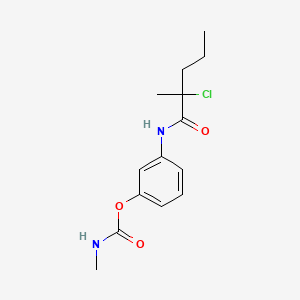

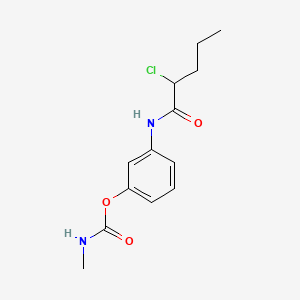

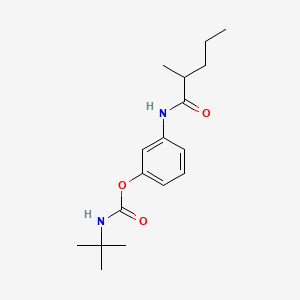

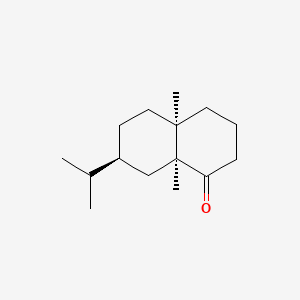

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.